molecular formula C8H6N2O2 B1445537 4H-Pyrrolo[2,3-b]pyridine-4-carboxylic acid CAS No. 1086423-45-1

4H-Pyrrolo[2,3-b]pyridine-4-carboxylic acid

Cat. No. B1445537
M. Wt: 162.15 g/mol
InChI Key: ZTHODDCXPWJNSU-UHFFFAOYSA-N
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Description

“4H-Pyrrolo[2,3-b]pyridine-4-carboxylic acid” is a nitrogen-containing heterocyclic compound . It’s a derivative of pyrrolopyridine, a class of compounds that have shown potent activities against FGFR1, 2, and 3 . These compounds have been studied for their potential in cancer therapy .

Scientific Research Applications

Antibacterial Activity

One of the significant applications of 4H-Pyrrolo[2,3-b]pyridine-4-carboxylic acid derivatives is in the field of antibacterial activity. Research conducted by Toja et al. (1986) synthesized a series of compounds from ethyl 5-methyl(or 5H)-2-aminopyrrole-3-carboxylate, leading to the discovery of a compound with notable in vitro antibacterial properties (Toja et al., 1986).

Synthetic Approaches and Novel Derivatives

The research on 4H-Pyrrolo[2,3-b]pyridine-4-carboxylic acid also extends to the development of novel synthetic methods and derivatives. Volochnyuk et al. (2010) created a library of fused pyridine-4-carboxylic acids, demonstrating the compound's versatility for combinatorial transformations (Volochnyuk et al., 2010). Similarly, Guo et al. (2015) developed a concise synthesis method for 4,7-dihydro-4-oxo-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid derivatives, highlighting the compound's bioisosteric properties (Guo et al., 2015).

Supramolecular Chemistry

In supramolecular chemistry, the interactions of pyridine carboxylic acids play a crucial role. Vishweshwar et al. (2002) analyzed the crystal structures of pyrazinic acid and its derivatives, emphasizing the occurrence of carboxylic acid-pyridine supramolecular synthons, which are essential for crystal engineering strategies (Vishweshwar et al., 2002).

Molecular Recognition and Binding

The ability of 4H-Pyrrolo[2,3-b]pyridine-4-carboxylic acid derivatives to participate in molecular recognition and binding is another area of interest. For instance, Verdejo et al. (2009) studied the effective binding of aromatic N-oxides in water using calix[4]pyrrole receptors modified with carboxylic acids or amino groups, showcasing the compound's potential in selective binding applications (Verdejo et al., 2009).

Antioxidant Activity

In the field of medicinal chemistry, the antioxidant properties of pyrrolopyridine derivatives have been explored. Zaki et al. (2017) synthesized various pyrrolyl selenolopyridine compounds and found that some of these compounds exhibited remarkable antioxidant activity, comparing favorably with ascorbic acid (Zaki et al., 2017).

Future Directions

The future directions for the research and development of “4H-Pyrrolo[2,3-b]pyridine-4-carboxylic acid” and its derivatives could involve further exploration of their potential in cancer therapy, given their potent activities against FGFR1, 2, and 3 .

properties

IUPAC Name

4H-pyrrolo[2,3-b]pyridine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N2O2/c11-8(12)6-2-4-10-7-5(6)1-3-9-7/h1-4,6H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTHODDCXPWJNSU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C2C(=CC=N2)C1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20743124
Record name 4H-Pyrrolo[2,3-b]pyridine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20743124
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4H-Pyrrolo[2,3-b]pyridine-4-carboxylic acid

CAS RN

1086423-45-1
Record name 4H-Pyrrolo[2,3-b]pyridine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20743124
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4H-Pyrrolo[2,3-b]pyridine-4-carboxylic acid
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Reactant of Route 6
4H-Pyrrolo[2,3-b]pyridine-4-carboxylic acid

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